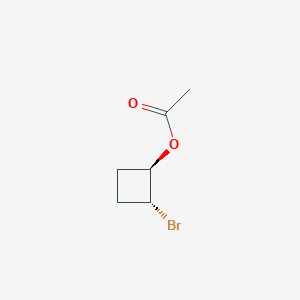

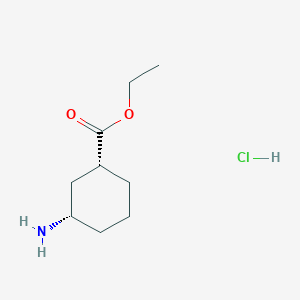

trans-1-Bromo-2-acetoxy-cyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclobutane-containing compounds has seen significant advancements in recent years . Various strategies for the construction of cyclobutane rings have emerged, focusing on disconnection tactics employed to forge the four-membered rings . The synthesis of trans-1-Bromo-2-acetoxy-cyclobutane would likely involve similar strategies.Chemical Reactions Analysis

The E2 elimination reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity . This could provide important supporting evidence that anti-periplanar is the preferred orientation of reactant species in the E2 transition state .Physical And Chemical Properties Analysis

Cycloalkanes, like trans-1-Bromo-2-acetoxy-cyclobutane, have higher boiling points, melting points, and densities due to the greater number of London forces they contain .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutane rings are a common motif in many natural products, which often exhibit potent biological activities. The trans-1-Bromo-2-acetoxy-cyclobutane can serve as a precursor for the synthesis of these complex molecules. Researchers have developed new strategies to construct cyclobutane rings, which are critical core skeletons in these molecules .

Development of New Catalytic Asymmetric Reactions

The unique structure of trans-1-Bromo-2-acetoxy-cyclobutane allows for the exploration of new catalytic asymmetric reactions. These reactions are pivotal in producing chiral molecules that are important in pharmaceuticals and agrochemicals .

Radical Reactions in Natural Product Synthesis

The bromo and acetoxy groups in trans-1-Bromo-2-acetoxy-cyclobutane can facilitate radical reactions, which are useful in the synthesis of natural products. These reactions can lead to the formation of new bonds and introduce functional groups that enhance the activity of the natural products .

Strain-Release Transformations

Due to the inherent strain in the cyclobutane ring, trans-1-Bromo-2-acetoxy-cyclobutane can undergo strain-release transformations. These transformations are valuable in synthetic chemistry for creating new molecules with complex structures .

Bioconjugation and Drug Discovery

The strained cyclobutane ring system can act as a covalent warhead for bioconjugation, which is a technique used in drug discovery to attach drugs to specific biological targets. This application is particularly relevant in the development of targeted therapies .

Synthesis of Bicyclic Structures

Trans-1-Bromo-2-acetoxy-cyclobutane can be used to synthesize smaller bicyclic structures, which are of interest due to their high strain energy and potential as bioisosteres. These structures can mimic the biological activity of other molecules and are valuable in medicinal chemistry .

Safety and Hazards

While specific safety data for trans-1-Bromo-2-acetoxy-cyclobutane is not available, it’s important to handle all chemical compounds with care. For instance, 1-Bromobutane, a related compound, is known to be highly flammable and can cause skin and eye irritation .

Relevant Papers One relevant paper discusses the short-time photodissociation dynamics of trans-1-bromo-2-iodoethane . Another paper presents a novel synthetic pathway to trans-4-amino-l-hydroxy-2-methyl-2-butene, a useful synthetic intermediate of zeatin . These papers could provide valuable insights into the properties and potential applications of trans-1-Bromo-2-acetoxy-cyclobutane.

Eigenschaften

IUPAC Name |

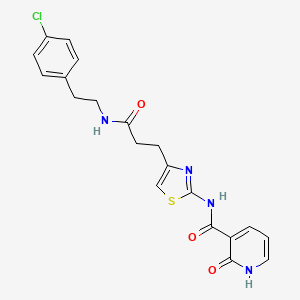

[(1R,2R)-2-bromocyclobutyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWFQAGXUFLHDF-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@H]1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-Bromo-2-acetoxy-cyclobutane | |

CAS RN |

64940-58-5 |

Source

|

| Record name | rac-(1R,2R)-2-bromocyclobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)

![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)

![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)

![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)